molecular formula C21H15BrN2O4 B15014532 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B15014532
M. Wt: 439.3 g/mol
InChI Key: YWEJCLSUYVNPIC-YDZHTSKRSA-N
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Description

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a bromobenzoate group and a formamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or amino groups.

Scientific Research Applications

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE
  • 4-[(E)-{[(3-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE

Uniqueness

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific structural features, such as the presence of a hydroxyl group on the phenyl ring and a bromobenzoate moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H15BrN2O4/c22-17-8-6-15(7-9-17)21(27)28-19-10-4-14(5-11-19)13-23-24-20(26)16-2-1-3-18(25)12-16/h1-13,25H,(H,24,26)/b23-13+

InChI Key

YWEJCLSUYVNPIC-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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